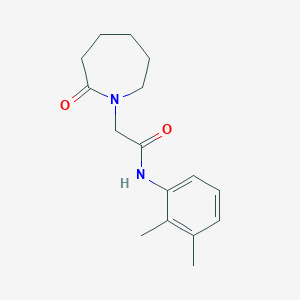
N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide, also known as DAAO inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor works by inhibiting the activity of D-amino acid oxidase (N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide), an enzyme that metabolizes D-serine. By inhibiting N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide, N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor increases the levels of D-serine, which in turn enhances the activity of the NMDA receptor, leading to improved synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor has been shown to increase the levels of D-serine in the brain, leading to enhanced NMDA receptor activity and improved cognitive function. It has also been shown to have neuroprotective effects and to reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor in lab experiments is its specificity for N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide, which allows for targeted modulation of D-serine levels. However, one limitation is the potential for off-target effects, which may affect the interpretation of results.
Direcciones Futuras
For the study of N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor include investigating its potential use in combination with other drugs for the treatment of cognitive disorders, as well as exploring its effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the potential side effects and limitations of N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor in clinical settings.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor is a promising compound with potential therapeutic applications in cognitive disorders. Its ability to increase the levels of D-serine and enhance NMDA receptor activity make it a promising target for drug development. Further research is needed to fully understand its mechanisms of action and potential limitations in clinical settings.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor involves the reaction of 2-oxoazepan-1-yl acetic acid with 2,3-dimethyl aniline in the presence of a coupling agent such as EDCI or HATU. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor has been investigated for its potential use in the treatment of schizophrenia, Alzheimer's disease, and other cognitive disorders.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-6-8-14(13(12)2)17-15(19)11-18-10-5-3-4-9-16(18)20/h6-8H,3-5,9-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCNUEZULMYDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCCCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)

![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)


![3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)

![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)
